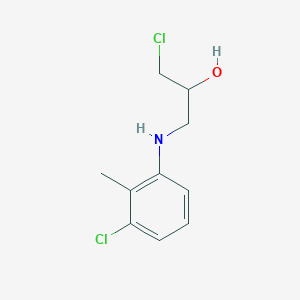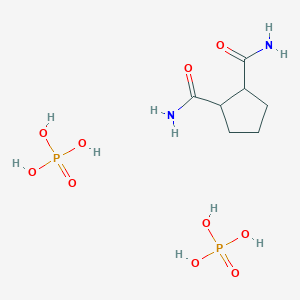![molecular formula C16H29NO5 B14182191 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid CAS No. 920982-62-3](/img/structure/B14182191.png)
11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid: is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid can be achieved through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with undecanoic acid, which is a fatty acid derived from natural sources such as castor oil.
Functional Group Modification: The carboxylic acid group of undecanoic acid is first converted to an amide group through a reaction with an appropriate amine, such as propanoylamine.
Carboxymethylation: The resulting amide is then subjected to carboxymethylation using a reagent like chloroacetic acid under basic conditions to introduce the carboxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carboxylic acid groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, such as halogenation or esterification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary alcohols and aldehydes.
Substitution: Formation of halogenated derivatives and esters.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Polymer Science: It can be used as a monomer or a building block in the synthesis of polymers with specific properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions or to develop new bioconjugates for therapeutic applications.
Medicine:
Drug Delivery: The compound can be incorporated into drug delivery systems, such as nanoparticles or liposomes, to enhance the delivery and efficacy of therapeutic agents.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications, including detergents and emulsifiers.
作用機序
The mechanism of action of 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it can enhance the solubility and stability of therapeutic agents, facilitating their transport across biological membranes.
類似化合物との比較
11-Aminoundecanoic acid: A precursor to Nylon-11, used in polymer synthesis.
10-Undecenoic acid: Used in the production of various industrial chemicals and as a precursor in organic synthesis.
Uniqueness: 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid is unique due to its dual functional groups (carboxylic acid and amide), which provide versatility in chemical reactions and applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
920982-62-3 |
|---|---|
分子式 |
C16H29NO5 |
分子量 |
315.40 g/mol |
IUPAC名 |
11-[carboxymethyl(propanoyl)amino]undecanoic acid |
InChI |
InChI=1S/C16H29NO5/c1-2-14(18)17(13-16(21)22)12-10-8-6-4-3-5-7-9-11-15(19)20/h2-13H2,1H3,(H,19,20)(H,21,22) |
InChIキー |
IWWIQKRZKCSYFG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CCCCCCCCCCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


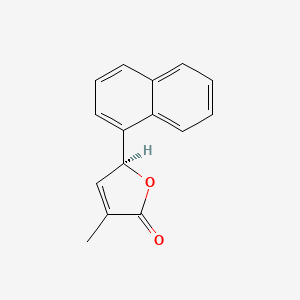
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)

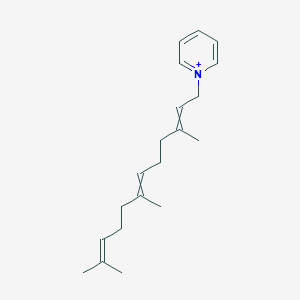
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
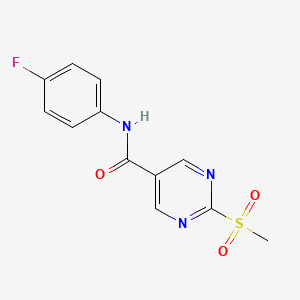
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)

![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
